molecular formula C15H18F2N2O2 B4235025 N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide

N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide

Cat. No. B4235025
M. Wt: 296.31 g/mol
InChI Key: PZNDQPWYPNSEFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFM-2 is a selective antagonist of the NMDA receptor, which is involved in various physiological and pathological processes in the central nervous system.

Mechanism of Action

N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide acts as a selective antagonist of the NMDA receptor by binding to the glycine site of the receptor. This binding prevents the activation of the receptor by glutamate and other agonists, thereby reducing the influx of calcium ions into the cell. The reduction of calcium influx can lead to a decrease in the release of neurotransmitters and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide has been shown to have various biochemical and physiological effects in different experimental settings. For example, N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide has been reported to reduce pain sensitivity in animal models of chronic pain, possibly by inhibiting the activation of NMDA receptors in the spinal cord. N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide has also been shown to impair learning and memory in rodents, suggesting a role for NMDA receptors in these processes. In addition, N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide has been reported to have neuroprotective effects in models of ischemic stroke and traumatic brain injury, possibly by reducing the influx of calcium ions into neurons.

Advantages and Limitations for Lab Experiments

N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide has several advantages as a research tool, including its high selectivity for the glycine site of the NMDA receptor, its relatively low toxicity, and its ability to cross the blood-brain barrier. However, N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide also has some limitations, such as its relatively low potency compared to other NMDA receptor antagonists, its limited solubility in aqueous solutions, and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide and related compounds. One direction is to investigate the potential therapeutic applications of N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide in various neurological and psychiatric disorders, such as chronic pain, depression, and schizophrenia. Another direction is to develop more potent and selective NMDA receptor antagonists based on the structure of N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide, with improved pharmacokinetic properties and reduced off-target effects. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide on NMDA receptors and downstream signaling pathways, which could lead to the discovery of novel targets for drug development.

Scientific Research Applications

N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. For example, N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide has been used to study the involvement of NMDA receptors in pain perception, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide has also been used to investigate the effects of NMDA receptor antagonists on the development of tolerance and dependence to opioids and other drugs of abuse.

properties

IUPAC Name

N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O2/c16-11-6-7-13(12(17)8-11)19-15(21)14(20)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNDQPWYPNSEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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